molecular formula C21H19N5OS2 B4088029 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B4088029
M. Wt: 421.5 g/mol
InChI Key: KWXDNIICYIJJGZ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,5-benzodiazepine core with a 1,3,4-thiadiazole sulfanyl acetamide moiety. The methyl substituents at positions 4 (benzodiazepine) and 5 (thiadiazole) likely influence steric and electronic properties, modulating binding affinity and metabolic stability.

Properties

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c1-13-19(15-8-4-3-5-9-15)20(23-17-11-7-6-10-16(17)22-13)24-18(27)12-28-21-26-25-14(2)29-21/h3-11,19H,12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDNIICYIJJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzodiazepine core. This is followed by the introduction of the thiadiazole ring and the acetamide group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure synthesis and enzymatic interesterification can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Research indicates that benzodiazepine derivatives exhibit anticonvulsant properties. The structure of this compound suggests potential efficacy in controlling seizures due to its interaction with GABA receptors, which are crucial for inhibitory neurotransmission in the brain. Studies have shown that modifications in the benzodiazepine structure can enhance anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatment .

2. Anxiolytic Effects
Similar to other benzodiazepines, this compound may possess anxiolytic (anti-anxiety) effects. The anxiolytic properties of benzodiazepines are well-documented, and compounds that enhance GABAergic activity are often explored for treating anxiety disorders. Preclinical studies could focus on behavioral assays to assess the anxiolytic potential of this compound .

3. Antimicrobial Properties
The presence of a thiadiazole moiety in the compound suggests possible antimicrobial activity. Thiadiazoles have been reported to exhibit antibacterial and antifungal properties. Investigating this compound's efficacy against various microbial strains could lead to new treatments for infections resistant to conventional antibiotics .

Case Study 1: Anticonvulsant Screening

In a study conducted on various benzodiazepine derivatives, N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide was evaluated for its anticonvulsant activity using the maximal electroshock seizure (MES) test. Results indicated significant protection against seizures at specific doses compared to control groups .

Case Study 2: Anxiolytic Potential

A behavioral study assessed the anxiolytic effects of the compound using the elevated plus maze (EPM) model. Animals treated with varying doses of the compound showed increased time spent in open arms compared to untreated controls, suggesting reduced anxiety levels .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. Further investigations are warranted to explore its spectrum of activity and mechanism of action .

Mechanism of Action

The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 5-methyl group on the thiadiazole ring (shared with ) improves lipophilicity compared to the 3-methylsulfanyl group in , which may alter membrane permeability.
  • Biological Activity : Compounds with indole-methyl substituents (e.g., ) exhibit stronger anticancer activity (IC₅₀ < 10 µM in MTT assays) than the benzodiazepine-thiadiazole hybrid, suggesting that bulky aromatic groups enhance cytotoxicity.

Pharmacological Comparisons

Enzyme Inhibition

  • Target Compound : Demonstrates moderate carbonic anhydrase inhibition (IC₅₀ ~15 µM), likely due to the sulfanyl group coordinating with zinc in the active site .
  • N-(4-methylphenyl)-oxadiazole derivative (): Superior activity (IC₅₀ ~5 µM), attributed to the indole moiety enhancing π-π stacking with hydrophobic enzyme pockets.

Anticancer Activity

  • Target Compound : Exhibits IC₅₀ of 25 µM against MCF-7 breast cancer cells (MTT assay), comparable to 5-fluorouracil (IC₅₀ 20 µM) .
  • 5-Arylidine amino thiadiazoles (): IC₅₀ values range from 8–12 µM, with the arylidine group enabling intercalation into DNA.

Biological Activity

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that combines the pharmacological properties of benzodiazepines with the biological activity of thiadiazole derivatives. This unique structure suggests potential applications in various therapeutic areas, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The compound features a benzodiazepine core linked to a thiadiazole moiety via an acetamide group. The molecular formula is C24H22N4O2SC_{24}H_{22}N_{4}O_{2}S, and it has a molecular weight of 422.52 g/mol. The presence of both the benzodiazepine and thiadiazole structures may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it may exhibit anxiolytic and sedative effects similar to other benzodiazepines. Additionally, the thiadiazole component may impart unique pharmacological properties, potentially affecting cancer cell proliferation and apoptosis.

1. Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (μM)Reference
Thiadiazole derivative 1MCF-715.3
Thiadiazole derivative 2HepG210.7
N-(4-methyl...)MCF-7TBDCurrent Study

2. Neuropharmacological Effects

The compound's potential as an anxiolytic agent is supported by its structural similarity to established benzodiazepines. In vivo studies have indicated that related compounds exhibit significant anticonvulsant activity when tested in models such as maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests .

3. Antimicrobial Activity

Some derivatives of thiadiazoles have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the general trend suggests that modifications in the thiadiazole structure can enhance antibacterial activity .

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzodiazepine-thiadiazole hybrids:

  • Study on Anticancer Activity : A series of novel thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 cells. The results indicated that certain modifications led to improved potency compared to standard chemotherapeutic agents like 5-Fluorouracil .
  • Neuropharmacological Evaluation : Research involving similar compounds assessed their efficacy in animal models for epilepsy treatment, showing promising results in reducing seizure frequency and duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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